2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide
Description
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a thienopyrimidine derivative characterized by a 3,4-dimethoxyphenyl substituent on the pyrimidine ring and a 2-fluorophenyl acetamide moiety. Its molecular structure combines electron-donating methoxy groups with a fluorinated aromatic acetamide, which may influence solubility, bioavailability, and receptor binding.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S2/c1-29-17-8-7-13(11-18(17)30-2)26-21(28)20-16(9-10-31-20)25-22(26)32-12-19(27)24-15-6-4-3-5-14(15)23/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIFFVJIXIAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thienopyrimidine Core
3,4-Dimethoxyphenyl vs. Other Aromatic Substituents
The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with alternative substituents:
- G1-4 (): Features a 3,5-dimethoxybenzyl group and a trifluoromethylbenzo[d]thiazol acetamide. The benzyl substitution introduces steric bulk, while the methoxy groups enhance solubility compared to halogenated analogs. Its molecular weight (594.64 g/mol) is significantly higher than the target compound due to the trifluoromethylbenzo[d]thiazol moiety .
- 687563-28-6 (): Substitutes the dimethoxyphenyl group with a 4-chlorophenyl ring. The electron-withdrawing chlorine atom may reduce metabolic stability but improve electrophilic reactivity. Molecular weight: 522.04 g/mol (C₂₂H₁₆ClF₃N₃O₂S₂) .
- 618427-71-7 (): Contains a 3-chloro-4-fluorophenyl group on the acetamide and ethyl/dimethyl substituents on the thienopyrimidine. The combined halogens and alkyl groups likely enhance lipophilicity (MW: 425.9 g/mol) .
Table 1: Substituent Effects on Thienopyrimidine Analogs
Variations in the Acetamide Moiety
The N-(2-fluorophenyl)acetamide group in the target compound contrasts with analogs bearing halogenated or trifluoromethylphenyl groups:
- 5.10 (): Features N-(2,4,6-trichlorophenyl)acetamide.
- 5.6 (): Contains N-(2,3-dichlorophenyl)acetamide (MW: 344.21 g/mol). The dichloro group balances lipophilicity and reactivity, with a melting point of 230°C, suggesting higher crystallinity than the target compound .
- G1-4 (): Uses N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide . The trifluoromethyl and heterocyclic benzo[d]thiazole group contribute to strong electron-withdrawing effects and possible π-π stacking interactions .
Table 2: Acetamide Substituent Comparisons
Preparation Methods
Preparation of 3-(3,4-Dimethoxyphenyl)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4(3H)-One
The core structure is synthesized via a three-component cyclocondensation adapted from thienopyrimidine methodologies:
Procedure :
- 2-Aminothiophene-3-carboxylate (1.0 eq) reacts with 3,4-dimethoxybenzaldehyde (1.2 eq) in acetic acid under reflux (110°C, 8 hr) to form Schiff base intermediate.
- Urea (1.5 eq) is added, and the mixture is heated at 140°C for 12 hr under nitrogen.
- The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield pale yellow crystals (68% yield).
Characterization Data :
- Mp : 189–192°C
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 3H, aromatic), 3.89 (s, 6H, OCH3), 2.95–2.88 (m, 2H, CH2), 2.72–2.65 (m, 2H, CH2).
Thioether Functionalization at Position 2
Thiolation Using Potassium Thiocyanate
The C-2 position is activated for nucleophilic substitution via bromination followed by thiocyanation:
Procedure :
- 3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine (1.0 eq) is treated with N-bromosuccinimide (1.1 eq) in DMF at 0°C for 2 hr.
- Potassium thiocyanate (2.0 eq) is added, and the reaction is stirred at 25°C for 6 hr.
- The 2-thiocyano intermediate is isolated by precipitation in ice-water (82% yield).
Thioether Formation with Chloroacetamide
The thiocyano group is displaced by a thiol-containing acetamide precursor:
Procedure :
- 2-Thiocyano intermediate (1.0 eq) reacts with 2-chloro-N-(2-fluorophenyl)acetamide (1.2 eq) in dry acetone containing K2CO3 (2.0 eq) at reflux (56°C, 10 hr).
- The mixture is filtered, and the solvent is evaporated. The residue is recrystallized from ethanol to yield the thioether product (74% yield).
Optimization Note :
- Phase-transfer catalysis (e.g., tetrabutylammonium hydrogensulfate) improves reactivity in biphasic systems.
Synthesis of 2-Chloro-N-(2-Fluorophenyl)Acetamide
Amide Bond Formation
Adapted from antipsychotic acetamide syntheses:
Procedure :
- 2-Fluoroaniline (1.0 eq) is dissolved in 10% NaOH (100 mL) at 0–5°C.
- Chloroacetyl chloride (1.05 eq) in dichloromethane is added dropwise over 30 min.
- After stirring for 2 hr, the organic layer is separated, dried (Na2SO4), and concentrated to give white crystals (76% yield).
Characterization Data :
Final Coupling and Purification
Global Deprotection and Workup
The thioether-acetamide intermediate is purified via column chromatography (SiO2, CH2Cl2/MeOH 95:5) and characterized:
¹H NMR (400 MHz, CDCl3):
- δ 10.21 (s, 1H, NH), 8.14 (s, 1H, pyrimidine-H), 7.52–7.48 (m, 2H, aromatic), 7.32–7.28 (m, 2H, aromatic), 4.12 (s, 2H, CH2CO), 3.91 (s, 6H, OCH3), 2.97–2.89 (m, 4H, CH2).
HPLC Purity : 98.6% (C18 column, acetonitrile/water 70:30, 1 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential cyclization-thioetherification | 68 | 97.2 | Minimal protecting group use |
| One-pot multicomponent | 54 | 95.8 | Reduced reaction time |
| Solid-phase synthesis | 41 | 93.1 | Ease of automation |
Challenges and Optimization Strategies
Regioselectivity in Thienopyrimidine Formation :
Thioether Stability :
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